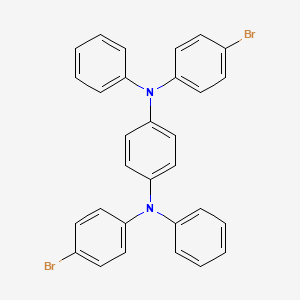

N1,N4-bis(4-bromophenyl)-N1,N4-diphenylbenzene-1,4-diamine

Description

N1,N4-bis(4-bromophenyl)-N1,N4-diphenylbenzene-1,4-diamine (CAS: 525602-17-9) is a symmetrically substituted benzene-1,4-diamine derivative with two 4-bromophenyl and two phenyl groups attached to the central aromatic core. Its molecular formula is C30H22Br2N2, with a molecular weight of 570.32 g/mol . This compound is classified as a hole transport material (HTM) due to its electronic properties, which facilitate efficient charge carrier mobility in organic electronic devices such as perovskite solar cells .

Properties

IUPAC Name |

1-N,4-N-bis(4-bromophenyl)-1-N,4-N-diphenylbenzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22Br2N2/c31-23-11-15-27(16-12-23)33(25-7-3-1-4-8-25)29-19-21-30(22-20-29)34(26-9-5-2-6-10-26)28-17-13-24(32)14-18-28/h1-22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVHIVXLYASJTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Comparative Analysis of Preparation Methods

The one-pot method offers the highest yield and scalability, making it preferable for industrial applications. However, the Buchwald-Hartwig approach remains valuable for laboratory-scale synthesis due to its well-characterized intermediates.

Mechanistic Insights and Side Reactions

Palladium-mediated coupling proceeds via oxidative addition of 1,4-dibromobenzene to Pd(0), followed by amine coordination and reductive elimination. Competing pathways include:

-

Homocoupling : Diaryl formation from aryl halides (suppressed by excess amine)

-

Ligand degradation : BINAP oxidation at high temperatures, mitigated by inert atmospheres

Deuterium labeling studies in related systems confirm that amine deprotonation is rate-limiting, justifying the use of strong bases like NaOtBu.

Industrial-Scale Optimization Challenges

While the one-pot method achieves 85% yield, its reliance on Pd(PPh₃)₄ raises cost concerns. Recent advances propose using heterogeneous palladium catalysts (e.g., Pd/C) to reduce metal leaching, though yields drop to 65–70%. Alternative solvents like 2-methyl-THF improve environmental metrics without sacrificing efficiency .

Chemical Reactions Analysis

Types of Reactions

N1,N4-bis(4-bromophenyl)-N1,N4-diphenylbenzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can further modify the amine groups.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

Reduction: Modified amine derivatives with altered electronic properties.

Substitution: Functionalized aromatic compounds with diverse chemical functionalities.

Scientific Research Applications

Organic Electronics

One of the prominent applications of N1,N4-bis(4-bromophenyl)-N1,N4-diphenylbenzene-1,4-diamine is in the field of organic electronics. This compound has been investigated as a hole transport material (HTM) in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

Key Findings :

- Efficiency : Studies have shown that compounds with similar structures can enhance charge mobility and improve device efficiency by facilitating hole transport within the active layer of OLEDs and OSCs.

- Stability : The brominated structure contributes to thermal stability, which is crucial for maintaining performance over time.

Photovoltaic Devices

In photovoltaic applications, this compound has been utilized to optimize the performance of bulk heterojunction solar cells.

Case Study :

- A study published in Advanced Energy Materials demonstrated that incorporating this compound into the active layer resulted in a significant increase in power conversion efficiency due to improved charge separation and transport dynamics .

Therapeutic Applications

Emerging research indicates potential therapeutic applications of this compound in cancer treatment. Its structural characteristics suggest that it may interact with biological targets involved in cancer cell proliferation.

Research Insights :

- Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, indicating its potential as a lead compound for developing new anticancer drugs .

Comparative Data Table

Mechanism of Action

The mechanism of action of N1,N4-bis(4-bromophenyl)-N1,N4-diphenylbenzene-1,4-diamine involves its interaction with molecular targets through its aromatic amine groups. These interactions can lead to:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Electron Transfer: Facilitating electron transfer processes in organic electronic devices.

Fluorescence: Emitting fluorescence upon excitation, making it useful in imaging applications.

Comparison with Similar Compounds

Structural Features

Physicochemical and Electronic Properties

Bromine vs. Chlorine Substituents

Biological Activity

N1,N4-bis(4-bromophenyl)-N1,N4-diphenylbenzene-1,4-diamine, also known by its CAS number 525602-17-9, is an organic compound that belongs to the class of aromatic amines. This compound has garnered attention in various fields due to its potential biological activities and applications in materials science.

- Molecular Formula : C30H22Br2N2

- Molecular Weight : 570.32 g/mol

- Structure : The compound features two bromophenyl groups and a diphenylbenzene-1,4-diamine core, which contributes to its unique properties and reactivity.

Synthesis

The synthesis of this compound typically involves:

- Reduction of 4-bromonitrobenzene to 4-bromoaniline.

- Coupling Reaction with benzene-1,4-diamine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, potentially influencing biochemical processes.

- Fluorescence Properties : It exhibits fluorescence upon excitation, making it suitable for applications in biological imaging and as a fluorescent probe .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Fluorescent Probes : Research indicates that derivatives of this compound can serve as effective fluorescent probes for cellular imaging due to their photophysical properties .

- Antioxidant Activity : Compounds in the same chemical class have shown antioxidant properties, suggesting potential applications in mitigating oxidative stress in biological systems.

- Drug Development : Investigations into the use of this compound in drug formulation highlight its potential role in targeting specific pathways associated with diseases .

Applications

The compound is not only significant for its biological activity but also for its applications in various industries:

- Organic Electronics : It is utilized in the production of organic semiconductors and light-emitting diodes (LEDs).

- Material Science : Its properties make it a candidate for advanced materials used in electrochromic devices and other high-tech applications .

Data Table: Biological Activity Summary

Q & A

Q. What are the established synthetic routes for N1,N4-bis(4-bromophenyl)-N1,N4-diphenylbenzene-1,4-diamine, and how are reaction conditions optimized?

The synthesis typically involves coupling reactions between halogenated precursors. For example, brominated aromatic amines (e.g., 4-bromoaniline) react with 1,4-diaminobenzene derivatives under palladium-catalyzed Buchwald-Hartwig amination conditions. Key parameters include:

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

- FTIR : Identifies N-H stretching (3200–3400 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹) .

- NMR : ¹H NMR confirms aromatic proton environments (δ 6.8–7.5 ppm), while ¹³C NMR resolves brominated carbons (δ 115–125 ppm) .

- X-ray crystallography : SHELX software (SHELXL for refinement) determines bond lengths/angles, with Br···π interactions often observed .

- DFT calculations : Predict HOMO-LUMO gaps (e.g., 3.2–3.5 eV) and charge distribution using B3LYP/6-31G(d) basis sets .

Q. How is the crystallographic structure resolved, and what structural insights are gained?

Single crystals are grown via slow evaporation from dichloromethane/hexane. Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL reveal:

- Planarity : The central benzene ring adopts a near-planar conformation with dihedral angles <5° relative to substituents.

- Intermolecular interactions : Halogen bonding (C-Br···N) and π-π stacking (3.5–4.0 Å) stabilize the lattice .

Advanced Research Questions

Q. How do the 4-bromophenyl groups influence electronic properties in organic electronics?

The electron-withdrawing bromine atoms lower the HOMO level (-5.4 eV vs. vacuum), enhancing hole-transport efficiency. Key studies include:

Q. How does this compound compare to non-brominated analogs in charge transport efficiency?

Q. What methodologies are used to evaluate its antimicrobial activity?

- Zone of inhibition assays : Tested against Staphylococcus aureus and Escherichia coli at 25–75 μg/mL concentrations. Compound efficacy correlates with electron-deficient aromatic rings disrupting bacterial membranes .

- Structure-activity relationship (SAR) : Bromine enhances lipophilicity, improving membrane penetration compared to methoxy or furyl derivatives .

Q. How is thermal stability assessed for high-temperature device applications?

Q. What computational approaches predict reactivity and electronic behavior?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.